2-Amino-N-butyl-N-methylacetamide hydrochloride

Vue d'ensemble

Description

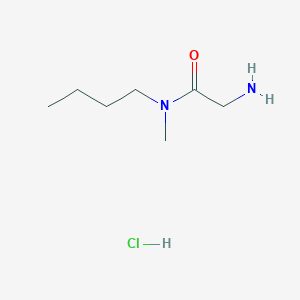

“2-Amino-N-butyl-N-methylacetamide hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O . It belongs to the class of organic compounds known as amides, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is also linked to a butyl and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom would be bonded to a butyl group (four carbon atoms in a row) and a methyl group (a single carbon atom). The compound would also have a hydrogen chloride (HCl) group attached, making it a hydrochloride salt .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. Without specific data on “2-Amino-N-butyl-N-methylacetamide hydrochloride”, it’s difficult to provide a detailed analysis of its physical and chemical properties .Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

- Agents for Overactive Detrusor Treatment : A study by Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides, including compounds related to 2-Amino-N-butyl-N-methylacetamide hydrochloride. These compounds were evaluated for their activity in inhibiting detrusor contraction, a potential application in treating overactive bladder disorders. Among the synthesized compounds, several demonstrated effective inhibitory activity comparable to oxybutynin and less mydriatic activity, making them promising agents for the treatment of overactive detrusor (Take et al., 1992).

Radioreceptor Assay Development

- Cetamolol Hydrochloride Serum Level Measurement : In the context of beta-adrenoceptor antagonists like cetamolol hydrochloride, Stern (1984) developed a radioreceptor assay for measuring serum drug levels. Though not directly related to 2-Amino-N-butyl-N-methylacetamide hydrochloride, this research demonstrates the utility of developing specific assays for monitoring serum levels of similar compounds, which could be applicable for studying the pharmacokinetics of 2-Amino-N-butyl-N-methylacetamide hydrochloride (Stern, 1984).

Hydrolysis Kinetics and Mechanism in High-Temperature Water

- N-Substituted Amide Hydrolysis Study : Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-methylacetamide (NMA) in high-temperature water. The study's findings on the hydrolysis reaction, pH dependence, and reaction rates contribute to understanding the behavior of similar N-substituted amides, such as 2-Amino-N-butyl-N-methylacetamide hydrochloride, under various conditions (Duan et al., 2010).

Chemical Synthesis Techniques

- Reagents for Ester Preparation of N-Protected Amino Acids : Research by Thierry et al. (1998) on the use of trichloroacetimidates as reagents for esterification of N-protected amino acids under neutral conditions provides insights into methods that could potentially be applied to the synthesis or modification of compounds like 2-Amino-N-butyl-N-methylacetamide hydrochloride (Thierry et al., 1998).

Chemoselective Hydrolysis

- Chemoselective Hydrolysis of Trifluoroacetamide : Albanese et al. (1997) conducted a study on the chemoselective hydrolysis of tert-butyl 2-(trifluoroacetylamino) carboxylates, which could be relevant for understanding the chemical behavior of related compounds, such as 2-Amino-N-butyl-N-methylacetamide hydrochloride, under similar conditions (Albanese et al., 1997).

Amino Acid Derivatives Synthesis

- Synthesis of Aminopterin and Methotrexate Analogues : Rosowsky et al. (1991) synthesized 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate from 2-amino-5-(chloromethyl)pyrazine-3-carbonitrile. Their approach could provide insights into the synthesis of related compounds, such as 2-Amino-N-butyl-N-methylacetamide hydrochloride (Rosowsky et al., 1991).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-butyl-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9(2)7(10)6-8;/h3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAKYTRNBOBSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-butyl-N-methylacetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)

![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)